molecular formula C9H17NO8 B1202045 O-Mannopyranosylserine CAS No. 78609-14-0

O-Mannopyranosylserine

Cat. No.: B1202045
CAS No.: 78609-14-0
M. Wt: 267.23 g/mol
InChI Key: HGTOXWOVJAONKK-DHGOSONXSA-N
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Description

O-Mannopyranosylserine, also known as O-(alpha-D-mannopyranosyl)-L-serine, is a non-proteinogenic L-alpha-amino acid. It is an O-glycosyl-L-serine derivative where the hydroxyl group of serine is glycosylated with a mannopyranosyl residue. This compound is significant in various biological processes and has been studied for its role in glycoprotein synthesis and other biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Mannopyranosylserine typically involves the glycosylation of L-serine with mannopyranosyl donors. One common method includes the use of protected mannopyranosyl donors, such as 2,3:4,6-di-O-isopropylidene-alpha-D-mannopyranoside, which undergoes selective deprotection and subsequent glycosylation with L-serine under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve enzymatic glycosylation processes, where glycosyltransferases catalyze the transfer of mannopyranosyl residues to serine. This method is advantageous due to its specificity and efficiency in producing high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: O-Mannopyranosylserine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters .

Scientific Research Applications

O-Mannopyranosylserine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of O-Mannopyranosylserine involves its incorporation into glycoproteins through enzymatic glycosylation. The mannopyranosyl residue interacts with specific glycosyltransferases, facilitating the transfer to serine residues in target proteins. This process is crucial for proper protein folding, stability, and function .

Comparison with Similar Compounds

Uniqueness: O-Mannopyranosylserine is unique due to its specific mannopyranosyl residue, which imparts distinct biochemical properties and interactions compared to other glycosylated serine derivatives. Its role in glycoprotein synthesis and potential therapeutic applications highlight its significance in scientific research .

Properties

IUPAC Name

(2S)-2-amino-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO8/c10-3(8(15)16)2-17-9-7(14)6(13)5(12)4(1-11)18-9/h3-7,9,11-14H,1-2,10H2,(H,15,16)/t3-,4+,5+,6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTOXWOVJAONKK-DHGOSONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307676
Record name O-α-D-Mannopyranosyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78609-14-0
Record name O-α-D-Mannopyranosyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78609-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Mannopyranosylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078609140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-α-D-Mannopyranosyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Mannopyranosylserine
Reactant of Route 2
O-Mannopyranosylserine
Reactant of Route 3
O-Mannopyranosylserine
Reactant of Route 4
O-Mannopyranosylserine
Reactant of Route 5
O-Mannopyranosylserine
Reactant of Route 6
O-Mannopyranosylserine

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